N-(2-chlorobenzyl)-3,4-dimethoxybenzenecarbothioamide
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Overview
Description
N~1~-(2-CHLOROBENZYL)-3,4-DIMETHOXY-1-BENZENECARBOTHIOAMIDE is a chemical compound characterized by the presence of a chlorobenzyl group, dimethoxy groups, and a benzenecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-CHLOROBENZYL)-3,4-DIMETHOXY-1-BENZENECARBOTHIOAMIDE typically involves the reaction of 2-chlorobenzylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiourea to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-CHLOROBENZYL)-3,4-DIMETHOXY-1-BENZENECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
N~1~-(2-CHLOROBENZYL)-3,4-DIMETHOXY-1-BENZENECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-CHLOROBENZYL)-3,4-DIMETHOXY-1-BENZENECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea: Shares the chlorobenzyl group but differs in the presence of a urea moiety.
4-(2-chlorobenzyl)-1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Contains a chlorobenzyl group and a triazoloquinazolinone structure.
Uniqueness
N~1~-(2-CHLOROBENZYL)-3,4-DIMETHOXY-1-BENZENECARBOTHIOAMIDE is unique due to the combination of its chlorobenzyl, dimethoxy, and benzenecarbothioamide groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C16H16ClNO2S |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,4-dimethoxybenzenecarbothioamide |
InChI |
InChI=1S/C16H16ClNO2S/c1-19-14-8-7-11(9-15(14)20-2)16(21)18-10-12-5-3-4-6-13(12)17/h3-9H,10H2,1-2H3,(H,18,21) |
InChI Key |
HNQUGJYWJKLURC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)NCC2=CC=CC=C2Cl)OC |
Origin of Product |
United States |
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